(R)-4-Bromostyrene oxide
Overview
Description
®-4-Bromostyrene oxide is an organic compound with the molecular formula C8H7BrO It is a chiral epoxide, meaning it has a three-membered ring containing an oxygen atom and exhibits chirality due to the presence of an asymmetric carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
®-4-Bromostyrene oxide can be synthesized through several methods. One common approach involves the epoxidation of ®-4-bromostyrene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction typically proceeds at room temperature and yields the desired epoxide with high enantioselectivity.
Another method involves the use of a chiral catalyst to achieve asymmetric epoxidation. For example, the Sharpless epoxidation method employs a titanium-tartrate complex as a catalyst in the presence of tert-butyl hydroperoxide (TBHP) to selectively oxidize the double bond of ®-4-bromostyrene, forming the epoxide.
Industrial Production Methods
In an industrial setting, the production of ®-4-Bromostyrene oxide may involve large-scale epoxidation processes using similar reagents and catalysts. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Continuous flow reactors and optimized reaction conditions are often employed to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
®-4-Bromostyrene oxide undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols or amines.
Reduction Reactions: The compound can be reduced to form the corresponding bromohydrin using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution Reactions: The bromine atom in ®-4-Bromostyrene oxide can be substituted with other nucleophiles, such as cyanide or azide, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Ring-Opening: Typically carried out in the presence of a base (e.g., sodium hydroxide) or an acid catalyst (e.g., sulfuric acid) to facilitate the reaction.
Reduction: Commonly performed using hydride donors like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Often involves the use of polar aprotic solvents (e.g., dimethyl sulfoxide) and appropriate nucleophiles.
Major Products
Nucleophilic Ring-Opening: Produces β-substituted alcohols or amines.
Reduction: Yields bromohydrins.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-4-Bromostyrene oxide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and their biological activity.
Medicine: Investigated for its potential use in the development of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-4-Bromostyrene oxide involves its reactivity as an epoxide. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. The presence of the bromine atom further enhances its reactivity by providing an additional site for substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Bromostyrene oxide: The enantiomer of ®-4-Bromostyrene oxide, exhibiting similar reactivity but different stereochemistry.
Styrene oxide: Lacks the bromine substituent, resulting in different reactivity and applications.
4-Bromobenzyl alcohol: A related compound where the epoxide ring is replaced by a hydroxyl group.
Uniqueness
®-4-Bromostyrene oxide is unique due to its combination of an epoxide ring and a bromine substituent, which imparts distinct reactivity and potential for diverse chemical transformations. Its chirality also makes it valuable in asymmetric synthesis and the study of stereoselective reactions.
Properties
IUPAC Name |
(2R)-2-(4-bromophenyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNINSLOEPXEZOZ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459054 | |
Record name | (R)-4-Bromostyrene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62566-68-1, 148684-05-3 | |
Record name | (R)-4-Bromostyrene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-(4-bromophenyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2S)-2-(4-bromophenyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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